4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide, more commonly known as VTX-11e or VTX-11e, is a potent and selective inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) [, ]. It belongs to the class of ATP-competitive kinase inhibitors and exhibits activity in the nanomolar to picomolar range []. VTX-11e has emerged as a valuable tool in scientific research, particularly in the context of cancer biology, due to its ability to effectively inhibit the MAPK/ERK signaling pathway, a key regulator of cell proliferation, survival, and differentiation often dysregulated in various cancers [, , ].
The molecular structure of VTX-11e has been determined using X-ray crystallography, providing insights into its interactions with ERK2 [, , ]. These studies have revealed that VTX-11e binds to the ATP-binding pocket of ERK2, forming key interactions with residues in the hinge region and surrounding pockets [, , ]. Notably, the binding of VTX-11e induces conformational changes in ERK2, specifically promoting the "R" state associated with a catalytically productive ATP-binding mode [, ].
VTX-11e functions as a potent and selective ATP-competitive inhibitor of ERK1/2 kinases [, , ]. Its primary mechanism of action involves binding to the ATP-binding pocket of ERK1/2, effectively blocking the catalytic activity of these kinases [, ]. This inhibition disrupts the downstream signaling cascade of the MAPK/ERK pathway, leading to a variety of cellular responses including reduced cell proliferation, increased apoptosis, and altered gene expression patterns [, , , ]. Interestingly, VTX-11e displays a unique "conformation-selective" property, preferentially binding to and stabilizing a specific conformational state of ERK2 known as the "R" state [, , ]. This selective binding to the "R" state further influences the dynamics of the activation loop in ERK2, impacting its dephosphorylation rate by MAP kinase phosphatase and potentially contributing to the compound's efficacy [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9